![molecular formula C16H26O5 B14729451 5-[4-(4-Carboxybutyl)cyclohexyl]-5-oxopentanoic acid CAS No. 6337-64-0](/img/structure/B14729451.png)
5-[4-(4-Carboxybutyl)cyclohexyl]-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(4-Carboxybutyl)cyclohexyl]-5-oxopentanoic acid is an organic compound with the molecular formula C₁₆H₂₆O₅ It is characterized by a cyclohexyl ring substituted with a carboxybutyl group and a pentanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-Carboxybutyl)cyclohexyl]-5-oxopentanoic acid typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Carboxybutyl Group: The carboxybutyl group can be introduced via a Grignard reaction, where a Grignard reagent reacts with a suitable electrophile.
Formation of the Pentanoic Acid Moiety: The pentanoic acid moiety can be synthesized through a series of oxidation and reduction reactions, starting from a suitable precursor such as a pentanol derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification Techniques: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-[4-(4-Carboxybutyl)cyclohexyl]-5-oxopentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Hydroxide ions (OH⁻), alkoxide ions (RO⁻).
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[4-(4-Carboxybutyl)cyclohexyl]-5-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[4-(4-Carboxybutyl)cyclohexyl]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylcarboxylic Acid: Similar in structure but lacks the pentanoic acid moiety.
Pentanoic Acid Derivatives: Compounds with a pentanoic acid backbone but different substituents on the cyclohexyl ring.
Uniqueness
5-[4-(4-Carboxybutyl)cyclohexyl]-5-oxopentanoic acid is unique due to the presence of both a cyclohexyl ring and a pentanoic acid moiety, which imparts distinct chemical and physical properties. This combination of structural features makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
6337-64-0 |
|---|---|
Molecular Formula |
C16H26O5 |
Molecular Weight |
298.37 g/mol |
IUPAC Name |
5-[4-(4-carboxybutyl)cyclohexyl]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H26O5/c17-14(5-3-7-16(20)21)13-10-8-12(9-11-13)4-1-2-6-15(18)19/h12-13H,1-11H2,(H,18,19)(H,20,21) |
InChI Key |
BUOCRTBVVCIDHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CCCCC(=O)O)C(=O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-Nitro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14729373.png)


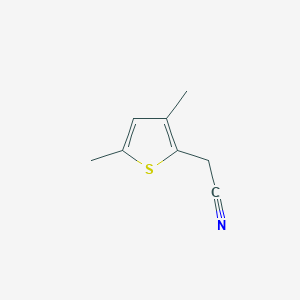
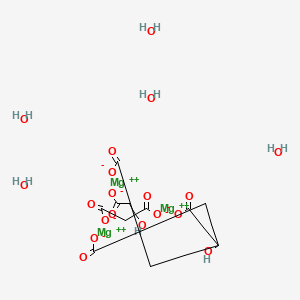

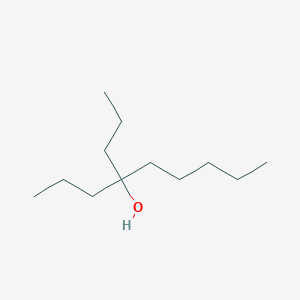
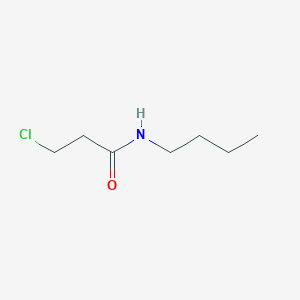
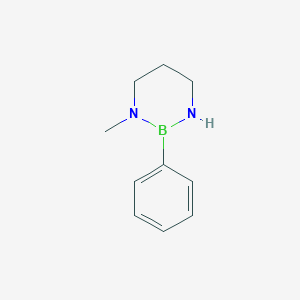


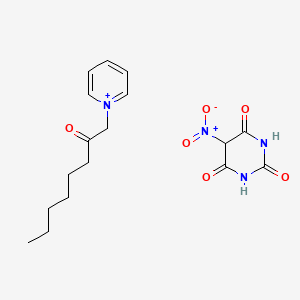
![5,6-Dihydrothieno[2,3-d]pyrimidin-2-amine](/img/structure/B14729449.png)

